2-(Allylsulfonyl)-6-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-prop-2-enylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-3-7-13(11,12)9-6-4-5-8(2)10-9/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZLRIHRDMHSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249891-86-7 | |
| Record name | 2-(Allylsulfonyl)-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Allylsulfonyl 6 Methylpyridine and Its Chemical Analogs
Retrosynthetic Analysis of 2-(Allylsulfonyl)-6-methylpyridine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.
Identification of Key Disconnections and Strategic Precursors
The primary disconnections for this compound involve the carbon-sulfur bond of the sulfone and the bond between the pyridine (B92270) ring and the sulfur atom.
Disconnection 1: C-S Bond of the Sulfone
This disconnection breaks the bond between the allyl group and the sulfonyl group, leading to two key precursors: an allyl synthon and a 6-methylpyridine-2-sulfonyl derivative. A common synthetic equivalent for the allyl synthon is allyl bromide or a related electrophile. The other precursor would be a salt of 6-methylpyridine-2-sulfinic acid.
Disconnection 2: Pyridine-S Bond
Alternatively, disconnecting the bond between the pyridine ring and the sulfur atom suggests a nucleophilic substitution or cross-coupling strategy. This approach identifies 2-halo-6-methylpyridine (e.g., 2-chloro- or 2-bromo-6-methylpyridine) and an allyl sulfinate salt as the key precursors. This is often a more practical approach due to the availability and reactivity of halopyridines.
A further retrosynthetic step for 2-halo-6-methylpyridine would lead back to 2,6-lutidine (2,6-dimethylpyridine) through functional group interconversion.
Direct Synthetic Routes to this compound
Direct synthetic methods aim to construct the target molecule from readily available starting materials in a convergent manner.
Sulfonylation Reactions in Directed Pyridine Synthesis
The introduction of a sulfonyl group onto a pre-existing pyridine ring is a common strategy. One approach involves the oxidation of a corresponding sulfide (B99878). For instance, 2-allylthio-6-methylpyridine can be oxidized to the desired sulfone. However, controlling the oxidation state can be challenging, and over-oxidation to the sulfonic acid can occur.
A more direct method involves the reaction of a nucleophilic pyridine derivative with an electrophilic sulfonylating agent. For example, the reaction of a 2-lithiated-6-methylpyridine with allyl sulfonyl chloride could theoretically yield the target compound. However, the stability of such organolithium species and potential side reactions need to be carefully managed.
Recent advancements have explored transition-metal-catalyzed C-H sulfonylation. nih.gov For instance, ruthenium-catalyzed remote C-H sulfonylation of 2-pyridones has been demonstrated, showcasing the potential for direct functionalization of the pyridine core. nih.gov While not directly applied to this compound, these methods offer a potential future direction for its synthesis.
Controlled Introduction of Allylic Groups via Alkylation Approaches
Once a 6-methylpyridine-2-sulfonyl synthon is in hand, the introduction of the allyl group can be achieved through alkylation. The reaction of a sodium or potassium salt of 6-methylpyridine-2-sulfinic acid with an allyl halide (e.g., allyl bromide) is a classical and effective method.
Alternatively, methods for the direct alkylation of pyridines have been developed. acs.orgnih.govorganic-chemistry.org These often involve the activation of the pyridine ring towards nucleophilic attack. While typically focused on C-alkylation, modifications of these strategies could potentially be adapted for S-alkylation of a pre-installed sulfur-containing functional group.
Divergent Synthesis of Structurally Related Pyridine Derivatives
Divergent synthesis provides access to a library of related compounds from a common intermediate, which is crucial for structure-activity relationship studies. acs.orgacs.orgrsc.orgrsc.org
Systematic Modifications of the Pyridine Ring System
Starting from a functionalized pyridine core, various modifications can be introduced. For example, using a common precursor like 2-chloro-6-methylpyridine, a wide range of nucleophiles can be introduced at the 2-position, leading to a diverse set of analogs.
Furthermore, multicomponent reactions offer an efficient way to construct highly substituted pyridines in a single step. acs.orgacs.org By varying the starting components, such as dienals, alkynes, and sulfonyl azides, a wide array of substituted pyridines can be accessed. acs.orgacs.org This approach allows for the systematic variation of substituents around the pyridine core, enabling the exploration of a broad chemical space.
Classical methods like the Hantzsch pyridine synthesis and its variations also provide a robust platform for generating functionalized pyridines. conicet.gov.arnih.gov By choosing different aldehydes, β-ketoesters, and ammonia (B1221849) sources, one can systematically alter the substitution pattern on the resulting pyridine ring. conicet.gov.ar
Below is a table summarizing various synthetic strategies for pyridine derivatives, which could be adapted for the synthesis of analogs of this compound.
| Reaction Type | Reactants | Product Type | Reference |
| Multicomponent Cascade | Dienals, Alkynes, Sulfonyl Azides | Highly Substituted Pyridines | acs.orgacs.org |
| Hantzsch-like Condensation | 3-Formylchromones, β-Ketoester, Ammonium Acetate | Functionalized Pyridines | conicet.gov.ar |
| Transition-Metal Catalysis | Nitriles, Alkynes | Functionalized Pyridines | nih.govnumberanalytics.com |
| C-H Functionalization | Pyridine N-oxides, Arylboronic Esters | C2-Arylated Pyridines | nih.gov |
| Regiodivergent Alkylation | Pyridines, 1,1-Diborylalkanes, Alkyllithiums | C2- or C4-Alkylated Pyridines | acs.org |
| C-Sulfonylation | 4-Alkylpyridines, Aryl Sulfonyl Chlorides | 4-Picolyl Aryl Sulfones | acs.org |
| Electrochemical Sulfonylation | Pyridines, Sulfinates | meta-Sulfonated Pyridines | nih.gov |
Exploration of the Allylsulfonyl Side Chain Variations
The allylsulfonyl group in heterocyclic compounds like this compound serves as a versatile functional handle. It is often employed as a latent form of a sulfinate reagent, which can be unmasked under specific catalytic conditions for further reactions. acs.org The synthesis of allylsulfones is achievable through various routes, allowing for potential variations in the allyl side chain.
Key synthetic strategies for allylsulfones include:
Dehydrative Sulfination: Allylic alcohols can react with sulfinic acids in a dehydrative process to yield allylic sulfones. This method is notable for its mild conditions and for producing water as the only byproduct, which is environmentally favorable. organic-chemistry.org
Radical Reactions: The reaction of β-alkyl nitroalkenes with sulfonyl hydrazides can produce allyl sulfones with high regioselectivity. organic-chemistry.org
From Allylic Acetates: Palladium-catalyzed coupling of allylic acetates with aryl- and vinylstannanes is another pathway. organic-chemistry.org
From Alcohols: A one-pot synthesis can convert primary alcohols into aryl sulfones by treatment with N-bromosuccinimide and triphenylphosphine, followed by the addition of a sodium arenesulfinate. organic-chemistry.org
These diverse synthetic methods for allylsulfones imply that the allyl moiety can be substituted or modified prior to its attachment to the pyridine ring, offering a route to a range of structurally varied 2-(allylsulfonyl) derivatives. While the sulfonyl group is critical for the intended reactivity, the allyl group can be seen as a stable placeholder that allows for other chemical transformations on the molecule before its removal during a cross-coupling reaction. acs.org
Strategies for Functionalization at the 6-Methyl Position
The methyl group on the pyridine ring, particularly in picolines, is not merely a passive substituent but an active site for further chemical modification. Its acidity allows for a range of functionalization reactions. wikipedia.org
Prominent strategies for modifying the 6-methyl group include:
Deprotonation and Electrophilic Quenching: The methyl group can be deprotonated using strong bases like butyllithium (B86547) (BuLi) or alkali metal diisopropylamides (NDA/KDA). wikipedia.orgacs.orgnih.gov The resulting carbanion is a potent nucleophile that can react with various electrophiles. For instance, trapping this intermediate with dimethyldisulfide can yield dithioacetals and trithioortho esters. These thio-substituted compounds can then be converted into a wide array of other functional groups, including aldehydes, ketones, esters, and amides. acs.orgnih.gov
Oxidation: The methyl group can be oxidized to a carboxylic acid. Treatment of 2-picoline with a strong oxidizing agent like potassium permanganate (B83412) yields picolinic acid. wikipedia.org
Thioamide Formation: In a one-step method, 2- or 4-methylazaarenes can be coupled with nitroarenes and elemental sulfur to directly afford pyridyl thioamides, showcasing a direct functionalization of the primary C–H bonds of the methyl group. oup.com
Condensation Reactions: A primary industrial application of 2-picoline involves its condensation with formaldehyde (B43269) to produce 2-vinylpyridine, a key monomer for polymers used in adhesives. wikipedia.org
These methods highlight the utility of the 6-methyl position as a key site for introducing structural diversity into the this compound scaffold.
Catalytic Approaches in the Preparation of this compound
Catalytic methods are central to the synthesis and application of this compound and its analogs, particularly those involving transition metals. These approaches offer efficiency and selectivity that are crucial for modern organic synthesis.
Integration of Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itnih.gov The synthesis and application of this compound can be evaluated and improved through this lens.
Table 2: Applying Green Chemistry Principles to Pyridine Compound Synthesis
The development of palladium-catalyzed desulfinative coupling is a step toward more sustainable synthesis. It produces minimal high-molecular-weight byproducts compared to couplings that use organoboron or organotin reagents. acs.org Further greening of these processes involves developing catalysts that are effective in environmentally benign solvents, are recyclable, and operate under milder, more energy-efficient conditions. digitellinc.comrsc.orgacs.org
Table of Mentioned Compounds
Process Optimization for Enhanced Yields and Purity
The optimization of synthetic processes is a critical aspect of chemical manufacturing, aiming to maximize product yield and purity while minimizing costs, reaction times, and environmental impact. For the synthesis of this compound and its chemical analogs, process optimization focuses on several key parameters, including reaction temperature, time, catalyst selection, and reactant concentrations. While specific optimization data for this compound is not extensively available in public literature, valuable insights can be drawn from studies on the synthesis of its core precursor, 2-methylpyridine, and related analogs.
Research into the synthesis of substituted pyridines has explored various methodologies to improve efficiency and product quality. A notable advancement is the use of continuous flow chemistry, which offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput screening of reaction conditions.
One study focused on the α-methylation of pyridines to produce 2-methylpyridines using a continuous flow setup. nih.govresearchgate.net This method provides a greener and more efficient alternative to conventional batch protocols. nih.govresearchgate.net The optimization of this flow process involved varying the concentration of the starting material and the flow rate to identify the optimal conditions for maximizing the yield of the desired 2-methylated pyridine product. The study found that a concentration of 0.05 M for the starting pyridine in 1-propanol (B7761284) and a flow rate of 0.1 mL/min through a column packed with Raney® nickel catalyst at high temperature were the optimal conditions. nih.gov These conditions led to high yields of various 2-methylpyridines, demonstrating the efficiency of the optimized flow process.
The following table summarizes the optimized conditions and isolated yields for the α-methylation of several substituted pyridines using the continuous flow method. nih.gov
Table 1: Optimized Conditions for α-Methylation of Substituted Pyridines in a Continuous Flow System
| Entry | Substrate | Product | Average Isolated Yield (%) |
|---|---|---|---|
| 1 | Pyridine | 2-Methylpyridine | 78 |
| 2 | 3-Methylpyridine | 2,5-Dimethylpyridine | 84 |
| 3 | 4-Methylpyridine | 2,4-Dimethylpyridine | 87 |
| 4 | 3,5-Dimethylpyridine | 2,3,5-Trimethylpyridine (B1346980) | 90 |
| 5 | 4-tert-Butylpyridine | 2-Methyl-4-tert-butylpyridine | 94 |
| 6 | 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 96 |
| 7 | 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 97 |
In another example, the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone was optimized by investigating the effects of temperature, reaction time, and the type of catalyst. The study determined that the optimal conditions for this cyclic condensation reaction were a temperature of 150 °C, a reaction time of 24 hours, and the use of a CH3COOH/p-toluenesulfonic acid (pTsOH) catalyst system. researchgate.net These conditions led to a significant improvement in the yield of the desired product.
The table below illustrates the effect of different reaction conditions on the yield of 2,3,5-trimethylpyridine. researchgate.net
Table 2: Optimization of Reaction Conditions for the Synthesis of 2,3,5-Trimethylpyridine
| Serial No. | Temperature (°C) | Reaction Time (h) | Yield of 2,3,5-trimethylpyridine in the mixture (%) |
|---|---|---|---|
| 1 | 200 | 12 | 10 |
| 2 | 230 | 12 | 14 |
| 3 | 150 | 20 | 39 |
| 4 | 150 | 24 | 42.6 |
These examples highlight the importance of systematic process optimization in the synthesis of pyridinic compounds. By carefully controlling reaction parameters, it is possible to achieve substantial improvements in both the yield and purity of the final products. The principles demonstrated in the synthesis of these analogs can be applied to the development of an efficient and high-yielding process for the production of this compound.
Reactivity Profiles and Transformational Chemistry of 2 Allylsulfonyl 6 Methylpyridine
Carbon-Carbon Bond Forming Reactions
The primary application of 2-(Allylsulfonyl)-6-methylpyridine in carbon-carbon bond formation lies in its ability to act as a stable and effective precursor to a pyridine (B92270) sulfinate, which is a key nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Reactivity in Cross-Coupling as a Pyridine Sulfinate Mimic
Pyridine rings are fundamental components of many pharmaceutical agents and functional materials. rsc.org The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in drug discovery; however, its application to 2-substituted pyridines is often problematic. rsc.orgnih.govsigmaaldrich.com The required pyridine-2-boronic acids and their esters are frequently unstable, difficult to prepare, and exhibit low efficiency in coupling reactions. rsc.orgsigmaaldrich.com
To overcome these challenges, pyridine-2-sulfinates have emerged as superior nucleophilic coupling partners. rsc.org These compounds are typically bench-stable solids and demonstrate broad applicability in palladium-catalyzed desulfinylative cross-coupling reactions with a wide array of aryl and heteroaryl halides. rsc.orgsigmaaldrich.comsigmaaldrich.com this compound serves as a precursor to the active sulfinate species in situ. Under the palladium-catalyzed reaction conditions, the allyl group is cleaved, generating the 6-methylpyridine-2-sulfinate anion, which then participates in the catalytic cycle. This strategy provides a robust and convenient route to synthesize complex biaryl and heteroaryl-pyridine structures, which are of significant interest in medicinal chemistry. rsc.orgsigmaaldrich.com
The general scheme for this transformation involves the reaction of an aryl halide with the pyridine sulfinate, generated from its allylsulfonyl precursor, in the presence of a palladium catalyst and a suitable base.
Table 1: Representative Conditions for Desulfinylative Cross-Coupling
| Component | Example | Purpose |
|---|---|---|
| Pyridine Source | This compound | Precursor to the nucleophilic sulfinate |
| Coupling Partner | Aryl/Heteroaryl Halides (Br, Cl) | Electrophile |
| Catalyst | Palladium(II) Acetate with a phosphine (B1218219) ligand | Facilitates the catalytic cycle |
| Base | Potassium Carbonate | Activates the sulfinate |
| Solvent | 1,4-Dioxane | Reaction medium |
This table represents typical conditions as described for related pyridine sulfinates.
Analysis of Regioselectivity and Chemoselectivity in Coupling Pathways
The use of this compound as a sulfinate mimic offers excellent control over regioselectivity. The cross-coupling occurs specifically at the C2-position of the pyridine ring, dictated by the initial placement of the sulfonyl group. This circumvents issues of isomeric mixtures that can arise with other methods.
A significant advantage of the pyridine sulfinate coupling methodology is its high degree of chemoselectivity. The reaction conditions are mild enough to be compatible with a wide range of functional groups that are often sensitive under the conditions required for traditional coupling reactions using organoborons or other organometallics. tcichemicals.com Functional groups such as esters, ketones, and trifluoromethyl groups are well-tolerated, making this method highly suitable for the late-stage functionalization of complex molecules in drug discovery programs. tcichemicals.com
Transformations Involving the Allylic Moiety
The allyl group in this compound is not merely a protecting group for the sulfinate; its terminal alkene functionality is a handle for various chemical transformations.
Applications in Olefin Metathesis and Post-Synthetic Functionalization
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, recognized with the 2005 Nobel Prize in Chemistry. wikipedia.org It allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orgorganic-chemistry.org
The terminal double bond of the allylic moiety in this compound makes it a suitable substrate for cross-metathesis reactions. libretexts.org This enables the coupling of the entire pyridylsulfonyl scaffold with other molecules containing a terminal alkene. Such a strategy allows for post-synthetic functionalization, where the core structure can be elaborated with diverse chemical appendages, expanding its utility in creating libraries of compounds for screening purposes. The reaction equilibrium can be driven forward by the removal of the volatile ethene byproduct. organic-chemistry.orgsigmaaldrich.com
Exploration of Addition Reactions to the Alkene
The carbon-carbon double bond of the allyl group is susceptible to electrophilic addition reactions. libretexts.orgchadsprep.com In these reactions, the electron-rich pi bond of the alkene attacks an electrophile, leading to the formation of two new single bonds. libretexts.orgyoutube.com
A variety of reagents can be added across the double bond, leading to a range of functionalized products. For instance:
Hydrohalogenation: Treatment with hydrogen halides (HX) would lead to the formation of a haloalkyl side chain. libretexts.orglibretexts.org According to Markovnikov's rule, the hydrogen atom would add to the terminal carbon (the one with more hydrogen atoms), and the halide would add to the more substituted carbon. libretexts.org
Hydration: Acid-catalyzed addition of water or oxymercuration-demercuration would yield a secondary alcohol.
Halogenation: The addition of diatomic halogens (e.g., Br₂, Cl₂) would result in a dihalogenated derivative.
These addition reactions provide straightforward pathways to introduce new functional groups onto the side chain, further diversifying the chemical space accessible from this compound.
Reactivity at the Sulfonyl Group
The sulfonyl group itself is a key reactive center, particularly in the context of nucleophilic aromatic substitution (SNAr). Research has shown that 2-sulfonyl pyridines are effective electrophiles that can react with nucleophiles like biological thiols. nih.gov In this reaction, the sulfonyl group acts as an excellent leaving group, facilitating the substitution at the C2-position of the pyridine ring.
This reactivity allows for the direct covalent modification of proteins by targeting cysteine residues. nih.gov By tuning the electronic properties of the pyridine ring and the nature of the sulfonyl group, the electrophilicity and selectivity of the compound can be modulated. This makes the 2-sulfonyl pyridine scaffold a tunable and modular platform for developing selective covalent inhibitors and chemical probes. nih.gov While the allyl group in this compound is not the typical leaving group in these SNAr reactions (usually a smaller alkyl or aryl sulfone is described), the principle highlights the inherent electrophilicity of the C2-position and the capacity of the sulfonyl moiety to function as a leaving group under appropriate nucleophilic attack.
Role of the Sulfonyl Group as a Leaving Group in Nucleophilic Displacements
The allylsulfonyl moiety attached to the pyridine ring at the C2 position serves as an excellent leaving group in nucleophilic substitution reactions. This characteristic is analogous to the well-known leaving group ability of tosylates and other sulfonates in aliphatic substitution reactions. youtube.comresearchgate.net The efficacy of the sulfonyl group in this role stems from the stability of the resulting sulfinate anion (CH₂=CHCH₂SO₂⁻). This anion is a weak base, stabilized by resonance, making its departure from the tetrahedral intermediate in a nucleophilic aromatic substitution (SNA_r_) reaction thermodynamically favorable.
Interactions with Various Nucleophilic and Electrophilic Reagents
This compound exhibits dual reactivity, capable of interacting with both nucleophiles and electrophiles at different sites within the molecule.
Interactions with Nucleophiles: The primary site for nucleophilic attack is the C2 carbon of the pyridine ring, to which the activating sulfonyl group is attached. The electron-deficient nature of this position makes it highly susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction typically proceeds via a nucleophilic aromatic substitution (SNA_r_) mechanism, resulting in the displacement of the allylsulfonyl group. nih.govyoutube.com
Thiolates, such as those from cysteine residues, are particularly effective nucleophiles in this context, readily displacing the sulfonyl group to form a new carbon-sulfur bond. nih.govnih.govresearchgate.net Amines and other nitrogen-based nucleophiles also react efficiently, providing a route to 2-amino-6-methylpyridine (B158447) derivatives. youtube.comacs.org The general reactivity pattern follows the principles of Hard and Soft Acids and Bases (HSAB) theory, where soft nucleophiles preferentially react with the soft electrophilic center of the activated pyridine ring. nih.govresearchgate.net
Another nucleophilic site exists within the molecule. The methyl group at the C6 position can be deprotonated by a strong base to form a nucleophilic carbanion, which can then react with various electrophiles. nih.gov
Interactions with Electrophiles: While the pyridine ring itself is electron-deficient, the molecule possesses sites that can react with electrophiles. masterorganicchemistry.com
Allyl Group: The carbon-carbon double bond in the allyl group is susceptible to electrophilic addition reactions.
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can act as a nucleophile, reacting with electrophiles, particularly strong acids or alkylating agents, to form a pyridinium (B92312) salt. This quaternization further increases the electrophilicity of the pyridine ring. researchgate.net
Sulfonyl Group: The sulfur atom in the sulfonyl group is in a high oxidation state but can potentially undergo further reactions under specific conditions.
Pyridine Ring Functionalization and Derivatization
The presence of the sulfonyl and methyl groups on the pyridine ring defines the strategies for its further functionalization.
Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.org The presence of the strongly electron-withdrawing 2-allylsulfonyl group further deactivates the ring, making such reactions exceptionally challenging. uci.edu
If an electrophilic substitution reaction were to be forced under harsh conditions, the directing effects of the existing substituents would come into play. Both the ring nitrogen and the 2-sulfonyl group are meta-directing deactivators. quimicaorganica.orguci.edu Therefore, any potential substitution would be directed to the C3 and C5 positions. However, the severe deactivation of the ring generally renders Friedel-Crafts alkylations and acylations infeasible, as the Lewis acid catalysts would preferentially coordinate with the basic nitrogen atom. quimicaorganica.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA_r_) is the most prominent and synthetically useful reaction pathway for modifying the pyridine ring of this compound. nih.gov The reaction is facilitated by the potent activating effect of the 2-sulfonyl group.
The mechanism involves two main steps:
Nucleophilic Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The negative charge is effectively stabilized by delocalization onto the electron-withdrawing sulfonyl group and the ring nitrogen atom.
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the allylsulfinate anion, which is a stable leaving group. nih.govlibretexts.org
This pathway allows for the introduction of a diverse range of functional groups at the C2 position. The table below summarizes representative nucleophilic aromatic substitution reactions on related 2-sulfonylpyridine systems.
| Nucleophile | Product Type | Conditions | Reference |
|---|---|---|---|
| Cysteine Thiol | 2-Thioether Pyridine | Biological conditions | nih.gov |
| Amines (e.g., Dimethylamine) | 2-Aminopyridine | Ethanol, Room Temperature | lumenlearning.com |
| Magnesium Amides (R₂NMgCl·LiCl) | 2-Aminopyridine | THF, 0-25 °C | acs.org |
| Piperidine | 2-Piperidinylpyridine | Methanol | nih.govrsc.org |
Selective Functionalization of the Methyl Side-Chain
The methyl group at the C6 position offers another avenue for derivatization. The electron-withdrawing effects of both the ring nitrogen and the 2-allylsulfonyl group increase the acidity of the methyl protons. mdpi.comacs.org This allows for selective deprotonation by a suitable base (e.g., n-BuLi, LDA) to generate a stabilized picolyl anion. nih.gov
This nucleophilic anion can then be reacted with a variety of electrophiles to introduce new functional groups at the methyl position, a process known as lateral lithiation followed by functionalization. nih.gov This method circumvents the difficulties of direct electrophilic substitution on the pyridine ring and provides access to a wide array of 6-substituted-2-(allylsulfonyl)pyridines.
The table below illustrates the types of electrophiles that can react with the lithiated methyl group of related picoline derivatives.
| Electrophile | Product Type | Reference |
|---|---|---|
| Aldehydes/Ketones | β-Hydroxyalkyl Pyridines | mdpi.com |
| Epoxides | γ-Hydroxyalkyl Pyridines | nih.gov |
| Aryl Sulfonyl Chlorides | Picolyl Aryl Sulfones | acs.org |
| Morita–Baylis–Hillman (MBH) Carbonates | Allylic Alkylated Pyridines | beilstein-journals.org |
Mechanistic Investigations and Theoretical Studies of 2 Allylsulfonyl 6 Methylpyridine Chemistry
Elucidation of Reaction Mechanisms in Catalytic Transformations
The utility of 2-(allylsulfonyl)-6-methylpyridine in organic synthesis is most prominent in its application as a precursor to a nucleophilic pyridine (B92270) species in catalytic cross-coupling reactions. Mechanistic studies have been pivotal in understanding how this stable, solid reagent effectively participates in catalytic cycles.
Detailed Analysis of the Role of the Allylsulfonyl Group in Catalytic Cycles
The allylsulfonyl group in this compound serves as a latent or "in situ" source of a pyridine-2-sulfinate nucleophile, which is a key participant in palladium-catalyzed cross-coupling reactions. tcichemicals.comnih.govtcichemicals.com This approach circumvents the challenges associated with the preparation, stability, and reactivity of pre-formed pyridine-2-boronic acids, which are often problematic in Suzuki-Miyaura cross-coupling reactions, especially for 2-substituted pyridines. nih.govrsc.org
The catalytic cycle, in the context of a palladium-catalyzed reaction with an aryl halide (Ar-X), is understood to proceed via the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.
Generation of the Sulfinate: In the presence of a suitable base, this compound releases the 6-methylpyridine-2-sulfinate anion. The allylsulfonyl group is designed to facilitate this process under the reaction conditions.
Transmetalation: The generated pyridylsulfinate then undergoes transmetalation with the Pd(II)-aryl complex. A critical aspect of this step is the displacement of the halide from the palladium center by the sulfinate. Mechanistic studies on related systems suggest that for 2-pyridyl sulfinates, a strong κ² N,O-chelation to the palladium center can occur. nih.gov
Desulfinative Coupling: Following transmetalation, the extrusion of sulfur dioxide (SO₂) from the palladium complex is a crucial, often turnover-limiting, step. nih.gov This desulfination leads to the formation of a Pd(II)-diaryl intermediate.
Reductive Elimination: The final step is the reductive elimination of the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The allylsulfonyl group is more stable to general synthetic conditions than the corresponding pyridine sulfinates, making this compound a more robust and versatile reagent. tcichemicals.comtcichemicals.com This stability allows for its use in a broader range of reaction conditions and with more complex substrates.
A practical example of a cross-coupling reaction using a related allylsulfonyl pyridine is the palladium-catalyzed reaction between 2-(allylsulfonyl)-5-methylpyridine (B3028572) and 4-bromoanisole. tcichemicals.comtcichemicals.com The conditions for this reaction are summarized in the table below, illustrating the typical components of such a catalytic system.
| Component | Role | Example Reagent/Condition |
| Pyridine Source | Nucleophile Precursor | 2-(Allylsulfonyl)-5-methylpyridine |
| Coupling Partner | Electrophile | 4-Bromoanisole |
| Catalyst | Active Metal Center | Palladium(II) Acetate |
| Ligand | Stabilizes/Activates Catalyst | PtBu₂Me·HBF₄ |
| Base | Activates Sulfinate Precursor | Cesium Carbonate |
| Solvent | Reaction Medium | DMF |
| Temperature | Reaction Condition | 150 °C |
This table demonstrates a typical setup for a desulfinative cross-coupling reaction, highlighting the key components and their roles in the catalytic transformation.
Identification and Characterization of Reaction Intermediates and Transition States
While detailed experimental isolation and characterization of all intermediates and transition states for reactions involving this compound are not extensively documented in publicly available literature, the mechanism is inferred from studies on analogous systems. The key intermediates are believed to be palladium(II) complexes.
Following the oxidative addition of an aryl halide to the Pd(0) catalyst, a crucial intermediate is the palladium(II)-pyridylsulfinate complex formed after the in situ generation of the sulfinate and its coordination to the metal center. In the case of 2-pyridyl sulfinates, this intermediate is thought to involve chelation of the sulfinate to the palladium through both the nitrogen atom of the pyridine ring and one of the oxygen atoms of the sulfinate group. nih.gov This chelation can stabilize the intermediate but also increases the energy barrier for the subsequent, necessary extrusion of SO₂. nih.gov
Modern analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) are powerful tools for the detection and characterization of charged intermediates in catalytic cycles. While specific ESI-MS studies on this compound are not reported, this technique is widely used to identify intermediates in palladium-catalyzed cross-coupling reactions.
Computational Chemistry Approaches for Reactivity and Structure
Computational chemistry provides invaluable insights into the structure, reactivity, and mechanistic pathways of chemical reactions. For a molecule like this compound, theoretical studies are essential for a detailed understanding of its behavior at a molecular level.
Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry and other electronic properties of molecules. For this compound, DFT calculations would be employed to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles.
| Parameter | Bond | Calculated Value (Å or °) |
| Bond Length | C-S | 1.78 |
| S=O | 1.45 | |
| N-C | 1.34 | |
| Bond Angle | C-S-C | 104.5 |
| O=S=O | 118.0 | |
| Dihedral Angle | C-C-S-C | 85.0 |
Note: The data in this table is illustrative for a generic substituted pyridine sulfone and does not represent experimentally verified values for this compound.
Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies can be correlated with experimental spectra to confirm the structure of the molecule and to understand the vibrational modes associated with specific functional groups, such as the S=O stretches of the sulfonyl group.
Application of Ab Initio Methods for Advanced Electronic Structure Analysis
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can provide a highly accurate description of the electronic structure of this compound. These methods are computationally more intensive than DFT but can be used to obtain benchmark results for key properties.
An important aspect of the electronic structure is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule.
For this compound, ab initio calculations would reveal the localization of the HOMO and LUMO, providing insights into which parts of the molecule are most likely to be involved in chemical reactions. For instance, the HOMO might be localized on the pyridine ring, indicating its nucleophilic character, while the LUMO could be associated with the sulfonyl group, suggesting its role as an electrophilic center or a leaving group.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and represents typical values for a substituted pyridine derivative. Specific ab initio calculations for this compound are not available in the public domain.
Prediction of Chemical Reactivity and Stereochemical Selectivity
Computational methods are powerful tools for predicting chemical reactivity and stereoselectivity. By calculating the energy profiles of different reaction pathways, including the energies of reactants, intermediates, transition states, and products, chemists can predict which pathway is most favorable.
For the palladium-catalyzed cross-coupling reactions of this compound, DFT calculations can be used to model the entire catalytic cycle. This would involve calculating the activation energies for each elementary step, such as oxidative addition, transmetalation, and reductive elimination. The step with the highest activation energy would be identified as the rate-determining step.
These computational models can also be used to predict stereochemical outcomes in reactions where new chiral centers are formed. By comparing the energies of the transition states leading to different stereoisomers, the model can predict which isomer will be the major product. This predictive power is invaluable for the rational design of new catalysts and reaction conditions to achieve high levels of stereoselectivity.
Conformational Analysis and Mapping of Potential Energy Surfaces
A comprehensive understanding of the chemical reactivity and physical properties of this compound would necessitate a detailed conformational analysis and the mapping of its potential energy surface (PES). A potential energy surface is a multidimensional representation of the energy of a molecule as a function of its atomic coordinates. longdom.orglibretexts.org By exploring the PES, chemists can identify stable conformations, transition states, and the energy barriers between them, providing fundamental insights into reaction pathways. longdom.orglibretexts.org
For this compound, key conformational variables would include the rotation around the C(pyridine)-S bond and the C-S-C(allyl) bonds, as well as the orientation of the allyl group. Theoretical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would be instrumental in mapping these conformational landscapes. nih.gov Such studies on related sulfonylurea compounds have revealed that different conformers can have significantly different energies, and that the presence of intramolecular interactions, like hydrogen bonds, can play a crucial role in stabilizing certain geometries. nih.gov While this compound lacks the hydrogen bond donors of sulfonylureas, the interplay of steric and electronic effects between the methyl group, the sulfonyl group, and the allyl group would undoubtedly lead to a complex potential energy surface with multiple local minima.
Table 1: Hypothetical Conformational Analysis Parameters for this compound
| Dihedral Angle | Description | Predicted Low-Energy Conformations |
| C(2)-S-C(allyl)-C(allyl) | Rotation of the allyl group relative to the S-C bond | Gauche and anti conformations would likely be explored to minimize steric hindrance. |
| N(1)-C(2)-S-C(allyl) | Rotation around the pyridine-sulfur bond | The orientation would be influenced by steric interactions with the 6-methyl group and electronic interactions with the pyridine ring. |
| C(5)-C(6)-N(1)-C(2) | Not directly related to the sulfonyl group but influences overall ring puckering and substituent positioning. | The pyridine ring itself is largely planar, but substituent effects could induce minor distortions. |
This table is hypothetical and intended to illustrate the types of parameters that would be investigated in a computational study.
Integration of Spectroscopic and Kinetic Studies for Mechanistic Validation
To experimentally validate the theoretical predictions from conformational analysis and PES mapping, a combination of spectroscopic and kinetic studies would be essential.
In Situ Spectroscopic Monitoring of Reaction Progress
Advanced techniques like stopped-flow spectroscopy could be utilized to study very fast reactions, allowing for the measurement of reaction rates on the millisecond timescale. nih.gov
Table 2: Potential In Situ Spectroscopic Methods for Studying Reactions of this compound
| Spectroscopic Technique | Information Gained | Potential Application |
| FTIR/Raman Spectroscopy | Changes in vibrational modes of functional groups (e.g., S=O, C=C). | Monitoring the progress of addition or oxidation reactions at the allyl group. |
| NMR Spectroscopy | Changes in the chemical environment of protons and carbons. | Tracking the conversion of reactants to products and identifying the structure of intermediates and final products. |
| UV-Vis Spectroscopy | Changes in electronic transitions. | Studying reactions involving changes in conjugation or the formation of colored species. |
This table presents potential applications of spectroscopic techniques based on general chemical principles.
Determination of Kinetic Isotope Effects and Reaction Rate Constants
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. This is achieved by replacing an atom with one of its heavier isotopes and measuring the effect on the reaction rate. For reactions involving this compound, substituting hydrogen atoms on the allyl group with deuterium (B1214612) could reveal details about the mechanism of electrophilic additions or other reactions at this site.
The determination of reaction rate constants under various conditions (e.g., different temperatures, solvent polarities, and catalyst concentrations) provides quantitative data that is essential for constructing a complete mechanistic picture. This data can be used to calculate activation parameters such as the enthalpy and entropy of activation, offering further insight into the nature of the transition state. Studies on other systems have shown how rate constants can be determined by monitoring the change in concentration of reactants or products over time using spectroscopic methods. ekb.egresearchgate.net
Table 3: Hypothetical Kinetic Data for a Reaction of this compound
| Reaction Parameter | Value | Significance |
| Rate Constant (k) at 298 K | Value not available | Quantifies the speed of the reaction. |
| Kinetic Isotope Effect (kH/kD) | Value not available | A value significantly greater than 1 would suggest C-H bond cleavage is involved in the rate-determining step. |
| Activation Energy (Ea) | Value not available | The minimum energy required for the reaction to occur. |
| Pre-exponential Factor (A) | Value not available | Relates to the frequency of collisions in the correct orientation. |
This table is for illustrative purposes only, as specific kinetic data for this compound is not available in the searched literature.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Allylsulfonyl 6 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A full NMR analysis of "2-(Allylsulfonyl)-6-methylpyridine" would involve several key experiments.
Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Assignment
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the protons of the pyridine (B92270) ring, and the protons of the allyl group. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons on the pyridine ring would appear in the aromatic region, with their specific shifts and coupling patterns revealing their positions relative to the methyl and sulfonyl groups. The allyl group would exhibit characteristic signals for its vinyl and methylene (B1212753) protons.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate the methyl carbon, the carbons of the pyridine ring, and the carbons of the allyl group. The carbon attached to the electron-withdrawing sulfonyl group would be expected to be significantly downfield.
Hypothetical ¹H and ¹³C NMR Data Table
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine-CH | Aromatic region (δ 7.0-9.0) | ~δ 120-150 |
| Methyl (CH₃) | ~δ 2.5 | ~δ 20-25 |
| Allyl-CH₂ | ~δ 3.5-4.5 | ~δ 50-60 |
| Allyl-CH | ~δ 5.0-6.0 | ~δ 120-140 |
| Allyl=CH₂ | ~δ 4.5-5.5 | ~δ 115-125 |
Note: This table is hypothetical and based on general principles of NMR spectroscopy. Actual experimental values are not available.
Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule, for example, between adjacent protons on the pyridine ring and within the allyl group. chemspider.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. wikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, which can help to determine the preferred conformation of the molecule, particularly the orientation of the allyl group relative to the pyridine ring.
Dynamic NMR Studies for Investigation of Conformational Exchange and Rotational Barriers
The "this compound" molecule may exhibit dynamic processes, such as rotation around the C-S and S-C bonds. Dynamic NMR studies, which involve recording spectra at different temperatures, could provide insights into the energy barriers associated with these rotational processes and identify the presence of different conformers in solution.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of "this compound". This highly accurate mass measurement allows for the unambiguous determination of its molecular formula, C₉H₁₁NO₂S, by distinguishing it from other compounds with the same nominal mass. uni.lu Predicted m/z values for various adducts are available in databases. uni.lu
Predicted High-Resolution Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 198.05834 |
| [M+Na]⁺ | 220.04028 |
| [M-H]⁻ | 196.04378 |
Note: This data is based on computational predictions and not experimental results. uni.lu
Analysis of Fragmentation Patterns for Structural Feature Deduction
In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the structure of the compound. For "this compound," characteristic fragmentation would likely involve the loss of the allyl group, cleavage of the sulfonyl group, and fragmentation of the pyridine ring. The analysis of these fragmentation pathways would provide further confirmation of the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide a unique fingerprint of a molecule, allowing for the identification of functional groups and the elucidation of molecular structure.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional groups: the pyridine ring, the sulfonyl group, the allyl group, and the methyl group.
The sulfonyl group (SO₂) is expected to show strong, characteristic asymmetric and symmetric stretching vibrations. Typically, the asymmetric (νₐₛ SO₂) stretching appears in the range of 1350-1300 cm⁻¹, and the symmetric (νₛ SO₂) stretching is observed around 1160-1120 cm⁻¹. These bands are usually strong in the IR spectrum.
The pyridine ring vibrations will be numerous. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. uni.lu The C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The ring breathing mode, a collective vibration of the entire ring, is a characteristic feature and often appears as a strong band in the Raman spectrum, typically around 1000 cm⁻¹. uni.luresearchgate.net
The allyl group (-CH₂-CH=CH₂) will contribute several distinct vibrational modes. The C=C stretching of the double bond is expected around 1645 cm⁻¹. The =C-H stretching of the vinyl group will be observed above 3000 cm⁻¹. The out-of-plane C-H bending (wagging) of the vinyl group gives rise to strong bands in the 1000-900 cm⁻¹ region.
The methyl group (-CH₃) attached to the pyridine ring will display characteristic C-H stretching vibrations around 2980-2870 cm⁻¹. The asymmetric and symmetric bending vibrations are expected near 1460 cm⁻¹ and 1375 cm⁻¹, respectively. nih.gov
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 |
| Pyridine Ring | C-H Stretch | 3100-3000 |
| Pyridine Ring | C=C, C=N Stretch | 1600-1400 |
| Pyridine Ring | Ring Breathing | ~1000 (Raman) |
| Allyl Group | =C-H Stretch | >3000 |
| Allyl Group | C=C Stretch | ~1645 |
| Allyl Group | =C-H Out-of-plane Bend | 1000-900 |
| Methyl Group | C-H Stretch | 2980-2870 |
| Methyl Group | Asymmetric Bend | ~1460 |
To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations. Density Functional Theory (DFT) is a commonly employed computational method for this purpose. By creating a computational model of this compound, its vibrational frequencies can be calculated.
These theoretical frequencies are typically scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net This correlation allows for a more precise assignment of the observed spectral bands to specific molecular vibrations. Furthermore, theoretical calculations can predict the IR and Raman intensities of each vibrational mode, aiding in the interpretation of the experimental spectra. rsc.org Such a combined experimental and theoretical approach provides a robust and detailed analysis of the molecule's vibrational properties.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about the absolute configuration, conformation, and the nature of intermolecular interactions within the crystal lattice.
For a definitive structural elucidation of this compound, a single crystal of the compound would be subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to construct an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.
This analysis would reveal the absolute configuration of the molecule if it crystallizes in a chiral space group. It would also provide detailed information about the molecule's conformation, including the rotational orientation of the allyl and sulfonyl groups relative to the pyridine ring.
A key output of X-ray crystallographic analysis is a detailed geometric description of the molecule. This includes the precise measurement of all bond lengths, bond angles, and torsion angles. For this compound, this would provide invaluable data on the geometry of the sulfonyl group, the planarity of the pyridine ring, and the spatial arrangement of the allyl substituent.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | To be determined by experiment. |
| Space Group | The symmetry group of the crystal. | To be determined by experiment. |
| Unit Cell Dimensions | a, b, c, α, β, γ | To be determined by experiment. |
| Bond Lengths (Å) | e.g., S=O, S-C, C-N, C=C | Precise values for all bonds. |
| Bond Angles (°) | e.g., O-S-O, C-S-C, angles in the pyridine ring | Precise values for all angles. |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the solid-state properties of a compound. It identifies various intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, that govern the crystal's stability and structure. nih.govresearchgate.net
In the case of this compound, one would expect to analyze potential weak C-H···O or C-H···N hydrogen bonds involving the sulfonyl oxygen atoms or the pyridine nitrogen atom. Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules could play a significant role in the crystal packing. The identification and characterization of these non-covalent interactions are essential for crystal engineering and for understanding the material's physical properties.
Advanced Characterization Techniques for Specialized Studies
The comprehensive structural and electronic understanding of this compound and its potential derivatives necessitates the application of sophisticated analytical methods that extend beyond routine spectroscopic techniques. For specialized investigations, particularly those concerning stereochemistry and electronic properties, advanced techniques such as chiroptical spectroscopy and photoelectron spectroscopy offer invaluable insights. These methods provide a deeper level of molecular characterization, crucial for applications in materials science, catalysis, and medicinal chemistry.
Chiroptical Spectroscopy for Enantioselective Analysis (if chiral derivatives are synthesized)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org Should chiral derivatives of this compound be synthesized, these methods would be indispensable for their stereochemical characterization. The introduction of a stereocenter, for instance, by modification of the allyl group or through the synthesis of atropisomers, would yield enantiomers that are indistinguishable by conventional spectroscopic methods like NMR or mass spectrometry in an achiral environment.
Chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining the absolute configuration and conformational preferences of chiral molecules in solution. saschirality.orgcas.cz CD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible region, which corresponds to electronic transitions. saschirality.org For chiral derivatives of this compound, the aromatic pyridine ring and the sulfonyl group would act as chromophores, giving rise to characteristic CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of these groups around the stereocenter.
VCD, the infrared counterpart to CD, measures the differential absorption of circularly polarized infrared light by vibrational transitions. This technique provides detailed information about the stereochemistry of the entire molecule, as every vibrational mode can potentially be VCD active. By comparing experimentally measured CD and VCD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral derivative can be unambiguously assigned. cas.cz
The synthesis of chiral N,S-donating ligands derived from pyridine amino alcohols has been reported, demonstrating the feasibility of creating chiral pyridine compounds. mdpi.com Furthermore, the application of chiroptical spectroscopy has been successfully used to quantify binding events and understand the self-assembly of chiral lanthanide complexes containing pyridine moieties. rsc.org While no chiral derivatives of this compound have been reported to date, the principles of chiroptical spectroscopy provide a clear roadmap for their future enantioselective analysis.
Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Technique | Spectral Region | Potential Information Gained |
| Electronic Circular Dichroism (ECD) | 200-400 nm | Determination of absolute configuration at the stereocenter, study of electronic transitions of the pyridine and sulfonyl chromophores. |
| Vibrational Circular Dichroism (VCD) | 4000-400 cm⁻¹ | Detailed conformational analysis in solution, non-destructive determination of absolute configuration. |
| Optical Rotatory Dispersion (ORD) | Wavelength dependent | Confirmation of chirality, measurement of optical rotation across a range of wavelengths. |
Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Surface Chemistry Investigations
Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the elemental composition and electronic state of a material. libretexts.orgpnnl.gov It is based on the photoelectric effect, where electrons are ejected from a material upon irradiation with photons of sufficient energy. pnnl.gov By analyzing the kinetic energy of these photoelectrons, the binding energies of electrons in the material can be determined, providing information about the elements present and their chemical environment. libretexts.org For a compound like this compound, PES can provide fundamental insights into its electronic structure and behavior in surface-related applications.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), utilizes soft X-rays to ionize core-level electrons. libretexts.org This technique is highly specific to the elements present and their oxidation states. An XPS analysis of this compound would reveal the presence of carbon, nitrogen, oxygen, and sulfur. High-resolution scans of the C 1s, N 1s, O 1s, and S 2p regions would provide detailed information about the chemical bonding. For instance, the S 2p peak for the sulfonyl group would appear at a characteristic binding energy, distinguishable from sulfide (B99878) or sulfate (B86663) species. Similarly, the N 1s peak would confirm the chemical environment of the pyridine nitrogen. nih.govresearchgate.net This is particularly useful for studying the interaction of the molecule with surfaces, for example, in catalysis or as a corrosion inhibitor, by detecting shifts in binding energies upon adsorption. aps.orgub.edu
Ultraviolet Photoelectron Spectroscopy (UPS) employs UV radiation to probe the valence electron levels, which are involved in chemical bonding. libretexts.org UPS spectra provide information about the molecular orbitals of the compound. For this compound, UPS could be used to characterize the highest occupied molecular orbital (HOMO) and other valence orbitals, which is crucial for understanding its reactivity and electronic properties. Studies on related compounds like chlorosulfonyl pseudohalides have used PES to determine first ionization potentials and assign features in the PE spectra with the aid of quantum calculations. nih.govresearchgate.net
Table 2: Expected Core-Level Binding Energies in XPS for this compound
| Element | Orbital | Expected Binding Energy (eV) | Information Provided |
| Carbon | C 1s | ~285 (aliphatic/aromatic), >286 (C-S/C-N) | Differentiates between the allyl, methyl, and pyridine ring carbons. |
| Nitrogen | N 1s | ~399-401 | Characterizes the electronic state of the pyridine nitrogen. |
| Oxygen | O 1s | ~532-534 | Corresponds to the oxygen atoms in the sulfonyl group. |
| Sulfur | S 2p | ~168-170 | Identifies the +6 oxidation state of sulfur in the sulfonyl group. |
Emerging Research Directions and Future Perspectives for 2 Allylsulfonyl 6 Methylpyridine
Design and Development of Novel Catalytic Systems Based on 2-(Allylsulfonyl)-6-methylpyridine
The development of novel catalytic systems is a cornerstone of modern chemistry, and this compound has emerged as a significant player in this field. It functions as a latent form of a sulfinate reagent, which is a valuable nucleophilic partner in palladium-catalyzed cross-coupling reactions. researchgate.net
Traditionally, the use of heterocyclic sulfinates in such reactions has been hampered by their challenging preparation and purification. researchgate.net However, this compound and other similar heterocyclic allylsulfones provide a stable and easily handleable alternative. researchgate.net In the presence of a palladium(0) catalyst, these allylsulfones undergo deallylation to generate a reactive sulfinate intermediate in situ. This intermediate then participates in desulfinative cross-coupling with aryl or heteroaryl halides to form C(sp²)–C(sp²) bonds, which are crucial linkages in many pharmaceuticals and functional materials. researchgate.net
The utility of this system is highlighted by its successful application in the synthesis of medicinally relevant compounds, demonstrating its potential in demanding cross-coupling transformations. researchgate.net The development of these catalytic systems showcases a significant advancement in the field, providing a more practical and efficient method for the synthesis of complex biaryl and heteroaryl motifs.
Table 1: Palladium-Catalyzed Cross-Coupling using this compound as a Latent Sulfinate Reagent
| Catalyst System | Reactants | Product Type | Reference |
| Pd(0) Catalyst | This compound, Aryl/Heteroaryl Halide | Biaryl/Heteroaryl Compound | researchgate.net |
Exploration of Unprecedented Reaction Pathways and Chemical Transformations
The unique reactivity of this compound extends beyond its role as a latent sulfinate. The sulfonyl group, particularly when attached to a pyridine (B92270) ring, imparts distinct electronic properties to the molecule, making it susceptible to a variety of chemical transformations.
Research into 2-sulfonylpyridines has revealed their utility as tunable, cysteine-reactive electrophiles. acs.orgnih.gov These compounds can react with biological thiols through a nucleophilic aromatic substitution (SNAr) mechanism. acs.orgnih.gov The electrophilicity of the pyridine ring can be fine-tuned by altering substituents, which in turn controls its reactivity towards nucleophiles like the thiol group in cysteine residues of proteins. acs.orgnih.gov This has significant implications for the development of covalent modifiers for proteins, a strategy increasingly used in drug discovery to target specific amino acid residues. acs.orgnih.gov
The allyl group in this compound also presents opportunities for other chemical transformations. Allylic compounds are well-known participants in a range of reactions, including palladium-catalyzed allylic alkylation and other metal-catalyzed processes. The interplay between the allylsulfonyl moiety and the pyridine ring could lead to the discovery of novel reaction pathways, potentially enabling the synthesis of new classes of heterocyclic compounds.
Utility as a Versatile Building Block in the Synthesis of Complex Organic Architectures
The pyridine motif is a ubiquitous feature in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.netchemistryviews.org Consequently, functionalized pyridines like this compound are highly valuable building blocks in organic synthesis. researchgate.net
The ability of this compound to participate in palladium-catalyzed cross-coupling reactions makes it a powerful tool for constructing complex molecular architectures. researchgate.nettcichemicals.com It allows for the direct coupling of the 6-methyl-2-pyridyl unit to various aryl and heteroaryl systems. researchgate.net This is particularly advantageous in the later stages of a synthetic sequence, where the introduction of a pyridine ring might otherwise be challenging. The tolerance of the allylsulfone group to a range of standard synthetic transformations further enhances its utility, allowing for its incorporation early in a synthesis and subsequent elaboration. researchgate.net
The versatility of this building block is demonstrated by its use in the synthesis of pharmaceutical agents like crizotinib (B193316) and etoricoxib, showcasing its practical application in medicinal chemistry. researchgate.net
Advancements in Computational Modeling for Predictive Chemical Synthesis and Reactivity
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. acs.orgnih.gov In the context of 2-sulfonylpyridines, DFT studies have been employed to gain a deeper mechanistic understanding of their reactivity as electrophiles. acs.org
These computational models can elucidate the energetics of reaction pathways, such as the nucleophilic attack of a thiol on the pyridine ring in an SNAr reaction. acs.org By calculating activation energies and transition state geometries, researchers can predict how changes in the substitution pattern on the pyridine ring will affect its reactivity. nih.gov This predictive power is invaluable for the rational design of new reagents and catalysts with tailored properties. For example, computational studies can guide the synthesis of 2-sulfonylpyridine derivatives with optimized electrophilicity for selective covalent modification of specific proteins. acs.orgnih.gov
The predicted collision cross section (CCS) values for ions of this compound have also been calculated, which can aid in its identification and characterization using ion mobility-mass spectrometry. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 198.05834 | 139.6 |
| [M+Na]⁺ | 220.04028 | 149.3 |
| [M-H]⁻ | 196.04378 | 142.6 |
| [M+NH₄]⁺ | 215.08488 | 158.5 |
| [M+K]⁺ | 236.01422 | 145.8 |
| Data sourced from PubChemLite uni.lu |
Integration with Automated Synthesis Platforms and High-Throughput Experimentation for Accelerated Discovery
The future of chemical synthesis lies in the integration of advanced technologies like automated synthesis platforms and high-throughput experimentation (HTE). These technologies allow for the rapid screening of reaction conditions and the synthesis of large libraries of compounds for biological evaluation.
While specific examples of the integration of this compound with automated platforms are not yet widely reported, its nature as a stable, crystalline solid makes it an ideal candidate for such applications. The development of robust and reliable reactions, such as the palladium-catalyzed cross-coupling using allylsulfones, is a key enabler for automated synthesis. researchgate.net These reactions can be adapted for use in robotic systems to accelerate the discovery of new molecules with desired properties. For instance, an automated platform could be used to rapidly synthesize a library of biaryl compounds by coupling this compound with a diverse set of aryl halides.
The ability to perform high-throughput screening of these compound libraries against biological targets can significantly expedite the drug discovery process. The structural and reactive information gained from studies on this compound and related compounds will be crucial in designing these libraries for maximum impact.
Q & A
Basic: What synthetic methodologies are recommended for 2-(Allylsulfonyl)-6-methylpyridine, and how do reaction parameters influence yield?
Answer:
The synthesis of sulfonyl-containing pyridines typically involves sulfonylation of pre-functionalized pyridine precursors. A viable route could involve:
- Step 1: Preparation of 6-methylpyridine-2-thiol via nucleophilic substitution or metal-catalyzed thiolation.
- Step 2: Allylation of the thiol group using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(allylthio)-6-methylpyridine.
- Step 3: Oxidation of the thioether to the sulfonyl group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid .
Critical parameters:
- Oxidant selection: m-CPBA provides higher selectivity for sulfone formation over sulfoxide byproducts .
- Temperature control: Excess heat during oxidation can degrade the allyl group; maintaining 0–25°C is critical.
- Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) effectively isolates the product, as demonstrated in analogous syntheses of sulfonylpyridines .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy:
- ¹H NMR: The allyl group exhibits characteristic splitting patterns: δ 5.0–6.0 ppm (vinyl protons) and δ 3.5–4.5 ppm (sulfonyl-adjacent CH₂). The methyl group on pyridine resonates at δ 2.5–2.8 ppm .
- ¹³C NMR: The sulfonyl carbon appears at δ 50–60 ppm, while the pyridine ring carbons range from δ 120–150 ppm .
- Mass spectrometry (HRMS): Accurate mass determination confirms molecular formula (e.g., [M+H]⁺ for C₉H₁₁NO₂S).
- X-ray crystallography: For solid-state analysis, single-crystal diffraction resolves bond angles (e.g., S=O bond geometry) and π-stacking interactions, as seen in structurally related pyridine derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonylpyridine derivatives?
Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Dose-response standardization: Use IC₅₀/EC₅₀ values across multiple cell lines to account for tissue-specific effects, as shown in mGluR5 antagonist studies .
- Structural analogs comparison: Evaluate substituent effects (e.g., allyl vs. benzyl sulfonyl groups) on activity. For example, replacing the allyl group with a bulkier substituent may enhance receptor binding .
- Computational modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors, helping rationalize discrepancies between in vitro and in vivo data .
Advanced: What strategies optimize the selectivity of this compound for specific biological targets?
Answer:
- Structure-activity relationship (SAR) studies:
- Pharmacophore modeling: Identify critical binding motifs (e.g., sulfonyl oxygen H-bond acceptors) using tools like Schrödinger’s Phase .
Advanced: How does the sulfonyl group’s electronic configuration influence reactivity in nucleophilic substitutions?
Answer:
The sulfonyl group is a strong electron-withdrawing group, which:
- Activates adjacent positions on the pyridine ring for nucleophilic attack (e.g., SNAr reactions at the 4-position).
- Stabilizes transition states via resonance, as seen in the substitution of 6-fluoro-3-(methylsulfonyl)pyridine derivatives with amines .
- Experimental validation: Kinetic studies (e.g., Hammett plots) quantify electronic effects, with σₚ values for sulfonyl groups correlating with reaction rates .
Basic: What safety protocols are critical when handling sulfonylpyridines like this compound?
Answer:
- PPE requirements: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as sulfonyl compounds can cause irritation .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, particularly during purification steps involving volatile solvents .
- First aid: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion, per protocols for structurally related chloromethylpyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
